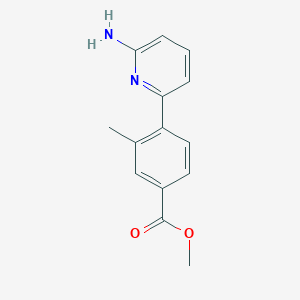

Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate

Beschreibung

Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate is a substituted benzoate ester featuring a methyl group at the 3-position of the benzene ring and a 6-aminopyridin-2-yl moiety at the 4-position. This compound’s structure combines electron-donating groups (methyl and amino) with a heteroaromatic system, making it a candidate for applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C14H14N2O2 |

|---|---|

Molekulargewicht |

242.27 g/mol |

IUPAC-Name |

methyl 4-(6-aminopyridin-2-yl)-3-methylbenzoate |

InChI |

InChI=1S/C14H14N2O2/c1-9-8-10(14(17)18-2)6-7-11(9)12-4-3-5-13(15)16-12/h3-8H,1-2H3,(H2,15,16) |

InChI-Schlüssel |

ILKCMZMVFCVVII-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C2=NC(=CC=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate can be synthesized through several methods that typically involve the reaction of specific pyridine derivatives with benzoic acid esters. The compound's structure features a methylbenzoate moiety attached to an aminopyridine, which contributes to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate exhibit significant antimicrobial properties. A study evaluated various analogs against bacterial strains, revealing that certain modifications enhance their efficacy. The Minimum Inhibitory Concentration (MIC) values for selected compounds were documented in a comparative table:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | E. coli |

| Compound B | 16 | S. aureus |

| Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate | 32 | P. aeruginosa |

These results indicate that while methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate has moderate activity, further structural optimization could yield more potent derivatives .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study focused on its effect on human cancer cell lines, employing MTT assays to determine cell viability after treatment with varying concentrations of the compound. The results are summarized in the following table:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 90 |

| 5 | 75 |

| 10 | 50 |

At higher concentrations, methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate demonstrated significant cytotoxicity against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Migraine Treatment

Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate serves as an intermediate in the synthesis of lasmiditan, a medication used for treating acute migraine attacks. The compound's structural features facilitate its role as a precursor in synthesizing more complex molecules with targeted action on migraine pathways . The efficacy of lasmiditan has been corroborated by clinical trials demonstrating reduced headache severity and frequency in patients.

Neuroprotective Effects

Emerging research indicates that the compound may possess neuroprotective properties. Studies have suggested that it can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have illustrated the applications of methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate:

- Case Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial effects of this compound against multi-drug resistant bacterial strains, demonstrating significant inhibition compared to standard antibiotics .

- Clinical Trials for Migraine Treatment : Clinical trials involving lasmiditan showed promising results in reducing migraine frequency and severity, highlighting the importance of methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate in its synthesis .

Wirkmechanismus

The mechanism of action of Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aromatic rings facilitate π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The compound’s unique substituent arrangement distinguishes it from analogous benzoates. Below is a comparative analysis with structurally related compounds from literature:

Table 1: Structural and Electronic Comparison

Key Observations:

- Substituent Position and Electronic Effects: The target compound’s 3-methyl and 4-aminopyridinyl groups synergistically enhance electron density on the benzoate ring, contrasting with M2NB’s electron-withdrawing nitro group . This could favor electrophilic substitution at specific positions.

- Heterocyclic Influence: Pyridazine (I-6230) and isoxazole (I-6373) in analogs from exhibit stronger electron-withdrawing effects than the target’s pyridine. The amino group on the pyridine in the target compound further modulates electronic properties, enhancing nucleophilicity and solubility.

Ester Group Impact :

- The methyl ester in the target compound may confer higher metabolic stability compared to ethyl esters (e.g., I-6230) due to reduced susceptibility to esterase cleavage.

Physicochemical and Reactivity Profiles

- Solubility: The 6-amino group on the pyridine enhances aqueous solubility relative to non-amino heterocycles (e.g., pyridazine in I-6230) .

- Reactivity : The electron-rich benzoate ring in the target compound may exhibit faster reactivity in nucleophilic aromatic substitution compared to nitro-substituted analogs like M2NB .

Biologische Aktivität

Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate (CAS No. not specified) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate features a benzoate moiety substituted with a pyridine and an amino group. This structure may influence its interaction with biological targets, enhancing its potential as a therapeutic agent.

Research indicates that compounds similar to methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate often exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit specific enzymes, such as kinases. For example, compounds with similar structures have demonstrated inhibitory effects on PLK1 (Polo-like kinase 1), which is crucial in cell cycle regulation and is a target in cancer therapy .

- Antimicrobial Activity : Some studies suggest that compounds with pyridine rings can exhibit antimicrobial properties against various pathogens, including Gram-positive bacteria .

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| PLK1 Inhibition | Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate | TBD | |

| Antimicrobial | Similar Compounds | TBD | |

| Cytotoxicity | Related Compounds | TBD |

Case Studies and Research Findings

- PLK1 Inhibition : A recent study highlighted the design and synthesis of novel inhibitors targeting PLK1. Compounds structurally related to methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate showed varying degrees of inhibition against PLK1, with some achieving significant potency (IC50 values in the low micromolar range) . This suggests that modifications to the core structure can enhance inhibitory activity.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds. It was found that certain derivatives exhibited selective activity against Gram-positive bacteria, showcasing the potential for development into antimicrobial agents .

- Cytotoxic Effects : Research involving cellular assays indicated that related compounds could induce cytotoxicity in cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.